REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.[C:11](Cl)(=[O:15])[C:12]([Cl:14])=[O:13]>C(OCC)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=[O:15])[C:12]([Cl:14])=[O:13])=[CH:3]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with cold diethylether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C(C(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |